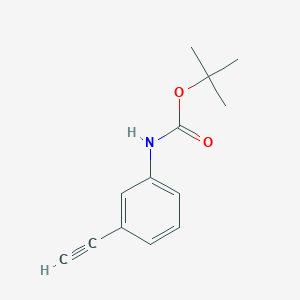

Tert-butyl 3-ethynylphenylcarbamate

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Tert-butyl 3-ethynylphenylcarbamate”, we can infer from related compounds. For instance, tert-butyl esters are often synthesized from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate .

Aplicaciones Científicas De Investigación

-

Polymer Science

- Application : Tert-butyl is used in the preparation of low-dielectric polyimide films . These films are of great significance in the field of the microelectronics industry .

- Method : A series of novel tert-butyl polyimide films were constructed based on a low-temperature polymerization strategy . This involved the use of tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .

- Results : The introduction of tert-butyl branches in the main chain of polyimides can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of polyimide, resulting in a low dielectric constant . The optimized polyimide film exhibits an excellent comprehensive performance with a high weight loss temperature, tensile strength, and maximum hydrophobic angle, and a low dielectric constant .

-

Chemistry and Biology

- Application : The tert-butyl group has unique reactivity patterns and is used in various chemical transformations . It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

-

Photochemistry

- Application : Tert-butyl is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

- Method : The study was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Organic Synthesis

- Application : Tert-butyl groups are often used in organic synthesis due to their unique reactivity patterns .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

-

Biocatalytic Processes

- Application : The tert-butyl group has potential applications in biocatalytic processes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

-

Photochemistry

- Application : Tert-butyl is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

- Method : The study was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Organic Synthesis

- Application : Tert-butyl groups are often used in organic synthesis due to their unique reactivity patterns .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

-

Biocatalytic Processes

- Application : The tert-butyl group has potential applications in biocatalytic processes .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

-

Photochemistry

- Application : Tert-butyl is used in the study of excited-state dynamics of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .

- Method : The study was conducted using femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .

- Results : The specific results or outcomes obtained were not detailed in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(3-ethynylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWBYRQRBCBWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460901 | |

| Record name | tert-butyl 3-ethynylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethynylphenylcarbamate | |

CAS RN |

185619-66-3 | |

| Record name | tert-butyl 3-ethynylphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-ethynylphenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)